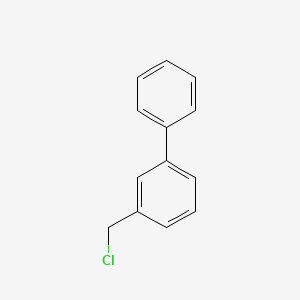

3-(Chloromethyl)-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRYFMJQINAEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573175 | |

| Record name | 3-(Chloromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38580-82-4 | |

| Record name | 3-(Chloromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Chloromethyl)-1,1'-biphenyl physicochemical properties

An In-depth Technical Guide to 3-(Chloromethyl)-1,1'-biphenyl: Properties, Synthesis, and Applications

Foreword

For the discerning researcher and drug development professional, the utility of a chemical intermediate is defined by its structural features and predictable reactivity. Biphenyl scaffolds are a cornerstone of modern medicinal chemistry and materials science, offering a privileged structural motif with favorable pharmacokinetic and electronic properties.[1][2] The functionalization of this core structure is paramount to its application. This guide provides an in-depth examination of this compound, a versatile yet specific building block. Our focus extends beyond a simple recitation of data; we aim to provide a causal understanding of its properties and reactivity, empowering scientists to leverage this molecule with confidence and strategic insight.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 38580-82-4) is an aromatic organic compound featuring a biphenyl core functionalized with a chloromethyl group at the meta-position of one phenyl ring. This specific substitution pattern dictates its steric and electronic profile, distinguishing it from its ortho- and para-isomers and making it a unique tool for synthetic chemists. The chloromethyl group, in particular, serves as a highly reactive handle for introducing the 3-biphenylmethyl moiety into more complex molecular architectures.

Compound Identifiers and General Properties

A consolidated summary of the key identifiers and physical properties for this compound is presented below. It is critical to note that while some data, such as molecular weight and formula, are absolute, other physical properties like melting and boiling points are not widely reported in the literature for this specific isomer. Therefore, properties of closely related compounds are provided for context and estimation.

| Property | Value | Source(s) |

| CAS Number | 38580-82-4 | [3][4][5] |

| Molecular Formula | C₁₃H₁₁Cl | [5] |

| Molecular Weight | 202.68 g/mol | [5] |

| Appearance | White solid | [3] |

| Solubility | Insoluble in water; Soluble in common organic solvents such as ethanol, ether, benzene, and chloroform. | Inferred from Biphenyl[6] |

| Storage | Store at 2-8°C, sealed in a dry environment. | [7] |

Section 2: Spectroscopic & Analytical Characterization

The unambiguous identification of this compound relies on a combination of modern spectroscopic techniques. The predictable electronic environment of the molecule gives rise to a characteristic spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule, providing clear information on the proton and carbon environments.

-

¹H NMR: The proton NMR spectrum is the first line of analysis. Experimental data for a sample in CDCl₃ shows a characteristic singlet for the chloromethyl protons and a series of multiplets in the aromatic region corresponding to the nine protons on the biphenyl core.[3]

-

~4.6 ppm (s, 2H): This singlet corresponds to the two protons of the chloromethyl (-CH₂Cl) group. Its downfield shift is due to the deshielding effect of the adjacent chlorine atom.

-

~7.3-7.7 ppm (m, 9H): This complex multiplet region contains the signals for all nine protons on the two phenyl rings. The protons on the substituted ring (H2, H4, H5, H6) and the unsubstituted ring (H2', H3', H4', H5', H6') will have distinct, albeit overlapping, signals.

-

-

-

~45-47 ppm: Expected chemical shift for the -CH₂Cl carbon.

-

~125-142 ppm: The complex region for the 12 aromatic carbons. The carbons directly bonded to the other ring (C1, C1') and the carbon bearing the chloromethyl group (C3) would appear in the more downfield portion of this range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of this compound would be dominated by absorptions characteristic of the aromatic rings and the C-Cl bond.

-

3100-3000 cm⁻¹: C-H stretching vibrations from the aromatic rings.

-

1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings, characteristic of the biphenyl scaffold.[8]

-

~1260 cm⁻¹: A potential C-H wag vibration for the -CH₂Cl group.

-

800-600 cm⁻¹: A strong absorption corresponding to the C-Cl stretching vibration. The exact position can confirm the presence of the chloromethyl group.[9]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Molecular Ion (M⁺): A prominent peak would be expected at m/z 202. The presence of a smaller peak at m/z 204 (the M+2 peak), with an intensity approximately one-third of the M⁺ peak, is a definitive indicator of a single chlorine atom in the molecule due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Key Fragment: The most significant fragment would likely be the loss of a chlorine radical (·Cl) to form the resonance-stabilized biphenylmethyl carbocation [M-Cl]⁺ at m/z 167. This fragment is often the base peak in the spectrum of benzylic chlorides.

General Protocol for Spectroscopic Analysis

Trustworthy data generation requires meticulous sample preparation and instrument setup.

-

Sample Preparation for NMR:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

-

-

Sample Preparation for IR (ATR):

-

Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

Collect the spectrum.

-

-

Sample Preparation for GC-MS:

-

Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Inject an aliquot (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer for analysis.

-

Section 3: Synthesis and Purification Workflow

The synthesis of this compound is most commonly achieved via the chloromethylation of biphenyl. This electrophilic aromatic substitution reaction introduces the -CH₂Cl group onto the aromatic ring. While biphenyl tends to substitute at the ortho- and para-positions, reaction conditions can be tuned to favor the formation of different isomers, which then require separation.

Caption: General workflow for the synthesis and purification of this compound.

General Experimental Protocol for Chloromethylation

This protocol describes a representative method. Researchers must adapt it based on available equipment and specific literature precedents for isomer distribution. All work must be performed in a certified chemical fume hood.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas), and a dropping funnel.

-

Reagent Charging: To the flask, add 1,1'-biphenyl and the Lewis acid catalyst (e.g., anhydrous zinc chloride).[10] Add a suitable solvent, such as glacial acetic acid or a halogenated solvent.

-

Reaction: Begin stirring the mixture. Add a source of formaldehyde, such as paraformaldehyde.[10] Through the dropping funnel, slowly add concentrated hydrochloric acid.

-

Heating: Gently heat the reaction mixture (e.g., 50-60°C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.[11]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the mixture into a beaker containing ice-water to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane).

-

Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a mixture of isomers, is purified using flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the 3-isomer.

Section 4: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is almost entirely derived from the reactivity of its benzylic chloride moiety. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions.

The Duality of Nucleophilic Substitution: Sₙ1 vs. Sₙ2

The benzylic position is unique in its ability to undergo substitution via both Sₙ1 and Sₙ2 mechanisms. The choice of pathway is dictated by the reaction conditions.[12]

-

Sₙ2 Pathway: With strong, unhindered nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) in polar aprotic solvents (e.g., acetone, DMF), the reaction proceeds via a direct backside attack, displacing the chloride ion in a single concerted step. This is the most common and synthetically reliable pathway.

-

Sₙ1 Pathway: In the presence of weak nucleophiles and polar protic solvents (e.g., ethanol, water), the C-Cl bond can ionize first to form a resonance-stabilized benzylic carbocation. The positive charge is delocalized across the adjacent phenyl ring, making this intermediate exceptionally stable. The nucleophile then attacks the carbocation.

Caption: Competing Sₙ1 and Sₙ2 reaction pathways for this compound.

Applications in Drug Discovery and Development

Functionalized biphenyls are critical scaffolds in medicinal chemistry.[13][14] this compound serves as a key intermediate to install the 3-biphenylmethyl group, which can act as a lipophilic side chain or a linker to other pharmacophores.

-

Synthesis of Ethers and Esters: Reaction with alcohols or carboxylates (often under basic conditions to deprotonate the nucleophile) provides access to a wide range of ether and ester derivatives.

-

Synthesis of Amines: Alkylation of primary or secondary amines is a straightforward method to produce more complex amine-containing targets.

-

Carbon-Carbon Bond Formation: Reaction with cyanide ion yields the corresponding nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine, extending the carbon chain. It can also be used to form Grignard reagents for further alkylation reactions.[15]

Section 5: Safety, Handling, and Storage

As a member of the benzylic chloride class of compounds, this compound must be handled with appropriate caution. These compounds are potent alkylating agents and are typically irritants and lachrymators (tear-producing agents).[15]

Hazard Identification & Personal Protective Equipment (PPE)

-

Primary Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Lachrymatory.

-

Engineering Controls: All handling of solid material and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[16]

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required. Ensure gloves are changed immediately if contaminated.

-

Respiratory Protection: Not typically required when used within a fume hood. For spill cleanup or in case of ventilation failure, a respirator with an organic vapor cartridge is necessary.

-

Handling and Disposal Procedures

-

Handling: Avoid all personal contact, including inhalation and skin/eye contact. Avoid generating dust. Keep containers tightly sealed when not in use.

-

Spill Cleanup: In case of a small spill, decontaminate the area with an absorbent material, collect it in a sealed container, and treat it as hazardous waste.

-

Disposal: All waste containing this compound, including rinsate from glassware, must be disposed of as halogenated organic waste according to institutional and local regulations.[16]

Storage

To ensure stability and purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated at 2-8°C.[7]

References

-

Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of Toxicology, 53(3), 193–201. [Link]

-

Exploring the Reactivity: Benzyl Chloride in Organic Synthesis. (2025, December 3). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

-

Benzyl chloride. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Benzyl Chloride Reactivity in SN1 and SN2. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Retrieved January 7, 2026, from [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry. [Link]

-

Zhang, L., Cheng, S., Hu, H., & Xu, D. (n.d.). A Facile Synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl. Asian Journal of Chemistry. [Link]

-

Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19089–19131. [Link]

-

Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

- Supporting Information. (n.d.). Retrieved January 7, 2026, from a scientific publication.

-

Biological deeds of Biphenyl derivatives - A short Review. (2018). International Journal of Scientific & Engineering Research, 6(5). [Link]

-

Chloromethyl: compounds, synthesis and safety. (n.d.). Chempanda. Retrieved January 7, 2026, from [Link]

-

Cas Number 38580-82-4|this compound|C13H11Cl. (n.d.). Molbase. Retrieved January 7, 2026, from [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]

-

4,4'-BIS(CHLOROMETHYL)-1,1'-BIPHENYL. (n.d.). Zhejiang Hongda Chemicals Co.Ltd. Retrieved January 7, 2026, from [Link]

-

1,1'-Biphenyl, 3-chloro-4-methoxy-. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

- Process for preparing chloromethylated aromatic materials. (1990).

-

Biphenyl. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

- Chloromethylation of deactivated aromatic compounds. (1985).

-

1,1'-Biphenyl, 4-(chloromethyl)-. (n.d.). NIST WebBook, IR Spectrum. Retrieved January 7, 2026, from [Link]

-

4,4'-Bis(chloromethyl)-1,1'-biphenyl. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

-

The UCHEM New Product Launches. (n.d.). UCHEM. Retrieved January 7, 2026, from [Link]

-

This compound. (n.d.). Bench-q. Retrieved January 7, 2026, from [Link]

-

4,4'-Bis(chloromethyl)-1,1'-biphenyl. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

3-Chlorobiphenyl. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

-

1,1'-Biphenyl, 3-methyl-. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

-

4,4′-Bis(chloromethyl)-1,1′-Biphenyl. (n.d.). Schultz Canada Chemicals Ltd. Retrieved January 7, 2026, from [Link]

-

Substance Information - 4,4'-bis(chloromethyl)-1,1'-biphenyl. (n.d.). ECHA. Retrieved January 7, 2026, from [Link]

-

[1,1'-Biphenyl]-3-ylmethanol. (n.d.). Chemsrc. Retrieved January 7, 2026, from [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. rsc.org [rsc.org]

- 4. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]

- 5. CAS:38580-82-4, this compound-毕得医药 [bidepharm.com]

- 6. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 38580-82-4|this compound|BLD Pharm [bldpharm.com]

- 8. Biphenyl(92-52-4) IR Spectrum [chemicalbook.com]

- 9. 1,1'-Biphenyl, 4-(chloromethyl)- [webbook.nist.gov]

- 10. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]

- 11. US4900796A - Process for preparing chloromethylated aromatic materials - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 14. ijsdr.org [ijsdr.org]

- 15. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

3-(Chloromethyl)-1,1'-biphenyl CAS number and molecular formula

Technical Guide: 3-(Chloromethyl)-1,1'-biphenyl

An In-depth Analysis for Advanced Research

Prepared by a Senior Application Scientist

Abstract: This technical guide provides a detailed overview of this compound (CAS No. 38580-82-4), a specific biphenyl derivative. The document consolidates fundamental identification, structural information, and key physicochemical and reactivity principles relevant to its application in chemical synthesis. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a foundational understanding of this molecule as a synthetic building block.

Core Compound Identification and Structure

This compound is an aromatic organic compound featuring a biphenyl core structure. This framework, consisting of two connected phenyl rings, is a prevalent motif in pharmacologically active molecules and functional materials.[1][2] The defining feature of this specific isomer is the chloromethyl (-CH₂Cl) substituent at the meta-position (C3) of one of the phenyl rings. This reactive group serves as a key handle for introducing the biphenyl scaffold into more complex molecular architectures.

The fundamental identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 38580-82-4 | [3][4] |

| Molecular Formula | C₁₃H₁₁Cl | [3] |

| Molecular Weight | 202.68 g/mol | [3] |

| SMILES | ClCC1=CC(=CC=C1)C2=CC=CC=C2 | [3] |

| MDL Number | MFCD08669843 | [3] |

Physicochemical Properties and Handling

While comprehensive, experimentally verified data for this compound is not extensively published, its properties can be inferred from its structure and data on related isomers. As a substituted biphenyl, it is expected to be a solid or high-boiling liquid at room temperature with low aqueous solubility and good solubility in common organic solvents.

Storage and Stability: For maintaining chemical integrity, the compound should be stored under an inert atmosphere in a dry, sealed container at refrigerated temperatures (2-8°C).[3]

Synthesis and Chemical Reactivity

Synthetic Approaches

The synthesis of chloromethylated biphenyls is typically achieved through chloromethylation of the parent biphenyl molecule. This reaction, a type of Friedel-Crafts alkylation, commonly employs formaldehyde (or a precursor like trioxane) and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride.

However, the direct chloromethylation of biphenyl tends to yield a mixture of isomers, primarily the 4-(chloromethyl) and 4,4'-bis(chloromethyl) derivatives, due to the directing effects of the first phenyl group.[5] Achieving regioselective synthesis of the 3-isomer is non-trivial and would likely require a multi-step approach starting from a pre-functionalized biphenyl, such as 3-methylbiphenyl or a corresponding carboxylic acid or alcohol, followed by conversion to the chloromethyl group.

A generalized conceptual workflow for such a synthesis is outlined below.

Caption: Reactivity of this compound with various nucleophiles.

Applications in Drug Development and Medicinal Chemistry

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Its rigidity and ability to position substituents in defined spatial orientations make it ideal for interacting with biological targets. Chloromethylated biphenyls serve as key intermediates for synthesizing these complex molecules. [1] While specific examples detailing the use of the 3-isomer (CAS 38580-82-4) are not prominent in the literature, its utility can be projected. It allows for the introduction of a biphenylmethyl group at a meta-position, which can serve several strategic purposes in drug design:

-

Scaffold Hopping: Replacing or mimicking other aromatic systems.

-

Vectorial Modification: Directing substituents into specific binding pockets of a protein target.

-

Modulation of Physicochemical Properties: The biphenyl group can be used to tune properties like lipophilicity, which influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not readily available. However, based on the reactivity of benzylic chlorides and data for related compounds like 4,4'-bis(chloromethyl)-1,1'-biphenyl, this compound should be handled as a hazardous substance. [6] Potential Hazards:

-

Corrosive: Likely causes severe skin burns and eye damage.

-

Irritant: May cause irritation to the respiratory tract.

-

Lachrymator: Can cause tearing.

Recommended Precautions:

-

Handle only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention. [7]

References

-

Scientist.com. This compound. [Link]

-

PubChem. 4,4'-Bis(chloromethyl)-1,1'-biphenyl. [Link]

-

Safety Data Sheet. Generic Corrosive Liquid. [Link]

-

Request PDF. The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Bis(chloromethyl)-1,1'-biphenyl: Synthesis Pathways and Industrial Significance. [Link]

- Kumar, A., & Siddiqui, A. A. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research, 6(5), 1-12.

-

IJSDR. Biological deeds of Biphenyl derivatives - A short Review. [Link]

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. ijsdr.org [ijsdr.org]

- 3. 38580-82-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | Scientist.com [app.scientist.com]

- 5. researchgate.net [researchgate.net]

- 6. 4,4'-Bis(chloromethyl)-1,1'-biphenyl | C14H12Cl2 | CID 74275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

A Technical Guide to the Solubility of 3-(Chloromethyl)-1,1'-biphenyl in Common Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 3-(Chloromethyl)-1,1'-biphenyl, a substituted aromatic hydrocarbon of interest in synthetic chemistry. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the principles of "like dissolves like" and an analysis of the solute's molecular structure in relation to common organic solvents. A detailed, field-proven experimental protocol for the precise determination of solubility is provided to empower researchers in generating empirical data. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's solution behavior for process optimization, reaction condition selection, and formulation development.

Introduction: Understanding the Significance of Solubility

This compound is a bifunctional molecule featuring a nonpolar biphenyl core and a reactive chloromethyl group. The biphenyl structure imparts significant hydrophobicity, while the chloromethyl group introduces a degree of polarity and serves as a key reactive site for nucleophilic substitution. This structural duality makes its solubility profile a critical parameter for its application in organic synthesis.

A comprehensive understanding of a compound's solubility is fundamental to its practical application. In the context of this compound, this knowledge is paramount for:

-

Reaction Kinetics and Yield: Ensuring the compound is fully dissolved in a reaction medium is crucial for maximizing reaction rates and achieving optimal yields.

-

Purification Processes: Solubility differences in various solvents are the cornerstone of purification techniques such as recrystallization and chromatography.

-

Formulation and Dosing: In pharmaceutical and agrochemical research, solubility dictates the choice of delivery vehicles and the bioavailability of active ingredients derived from this intermediate.

This guide will first explore the theoretical underpinnings of the solubility of this compound, followed by a practical, step-by-step methodology for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for this compound is sparse, we can infer its solubility behavior by examining its structural attributes and comparing it to related compounds.

| Property | Predicted/Reported Value | Source |

| Molecular Formula | C₁₃H₁₁Cl | [1] |

| Molecular Weight | 202.68 g/mol | [1] |

| Appearance | Expected to be a solid or oil | |

| Polarity | Predominantly nonpolar with a localized polar region around the chloromethyl group. | Inferred |

| Water Solubility | Very low; similar biphenyl compounds have extremely low water solubility. For example, 4,4'-Bis(chloromethyl)-1,1'-biphenyl has a water solubility of 200 ng/L at 20°C, and biphenyl itself is insoluble in water. | [2][3] |

| Solubility in Organic Solvents | Expected to be soluble in a range of nonpolar to moderately polar organic solvents. Related compounds like 4,4'-Bis(chloromethyl)-1,1'-biphenyl are soluble in tetrahydrofuran (THF).[2] | Inferred |

The general principle of "like dissolves like" is the most reliable predictor of solubility.[4] This principle states that substances with similar polarities are more likely to be soluble in one another. Given the predominantly nonpolar, aromatic nature of the biphenyl backbone, this compound is anticipated to be readily soluble in nonpolar and moderately polar organic solvents.[5] The presence of the chloromethyl group may slightly enhance its affinity for more polar solvents compared to unsubstituted biphenyl.

Based on this principle, a qualitative prediction of solubility in common organic solvents is presented below:

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | High | The aromatic nature of these solvents closely matches the biphenyl core of the solute, facilitating strong van der Waals interactions. |

| Nonpolar Aliphatic | Hexane, Heptane | Moderate to Low | While nonpolar, the aliphatic nature of these solvents may lead to less effective solvation of the aromatic biphenyl structure compared to aromatic solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | THF is a moderately polar aprotic solvent known to dissolve a wide range of organic compounds. The solubility of the related 4,4'-bis(chloromethyl)-1,1'-biphenyl in THF supports this prediction.[2] |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents have a polarity that is well-suited to dissolve compounds with both nonpolar and moderately polar features. |

| Ketones | Acetone | Moderate to High | Acetone is a polar aprotic solvent capable of dissolving a wide array of organic compounds. |

| Esters | Ethyl Acetate | Moderate to High | Ethyl acetate's moderate polarity makes it a good candidate for dissolving this compound. |

| Alcohols | Methanol, Ethanol | Low to Moderate | The high polarity and hydrogen-bonding nature of alcohols may not be ideal for solvating the large, nonpolar biphenyl core, potentially leading to lower solubility. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Moderate | These solvents are highly polar and may be less effective at solvating the predominantly nonpolar solute. |

| Aqueous | Water | Insoluble | The hydrophobic biphenyl backbone will dominate, leading to negligible solubility in water.[3] |

Experimental Determination of Solubility: A Validated Protocol

Given the lack of quantitative data, the following protocol provides a robust method for determining the solubility of this compound. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Into a series of vials, add an excess amount of this compound. The key is to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter to remove any particulate matter.

-

Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample from step 3 and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Factors Influencing Solubility

The solubility of this compound is governed by a combination of factors related to both the solute and the solvent.

-

Solute-Solvent Interactions: As previously discussed, the principle of "like dissolves like" is paramount. The nonpolar biphenyl moiety will have favorable van der Waals interactions with nonpolar solvents. The slightly polar chloromethyl group may engage in dipole-dipole interactions with more polar solvents.

-

Temperature: For most solid organic compounds, solubility in organic solvents increases with temperature.[6] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

Solvent Polarity: The polarity of the solvent plays a crucial role. A solvent that can effectively solvate both the nonpolar and moderately polar regions of the molecule will exhibit the highest dissolving power.

-

Molecular Size: Larger molecules can sometimes be less soluble than smaller ones due to the increased energy required for the solvent molecules to surround them.[6]

Conclusion

References

- BenchChem. (2023). A Comprehensive Technical Guide to 3-(Chloromethyl)-2-methyl-1,1'-biphenyl.

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). Biphenyl. Retrieved from [Link]

-

DCCEEW. (2022, June 30). Biphenyl (1,1-biphenyl). Retrieved from [Link]

-

Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]

Sources

- 1. 1,1'-Biphenyl, 3,3'-dichloro- [webbook.nist.gov]

- 2. 4,4'-Bis(chloromethyl)-1,1'-biphenyl CAS#: 1667-10-3 [m.chemicalbook.com]

- 3. (3-(Chloromethyl)phenyl)methanol | C8H9ClO | CID 22619263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Chloromethyl)-2-methyl-1,1'-biphenyl | C14H13Cl | CID 13282519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4'-(chloromethyl)-[1,1'-Biphenyl]-2-carbonitrile | C14H10ClN | CID 21711756 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(Chloromethyl)-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(Chloromethyl)-1,1'-biphenyl. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the NMR data for this key bifunctional organic compound. We will explore detailed peak assignments, coupling patterns, and chemical shifts, grounding our analysis in data from analogous structures and established spectroscopic principles. Furthermore, this guide outlines a robust, field-proven protocol for the acquisition of high-fidelity NMR spectra, ensuring data integrity and reproducibility.

Molecular Structure and NMR Environments

The structural characterization of a molecule via NMR spectroscopy begins with a thorough understanding of its electronic and symmetric properties. This compound (C₁₃H₁₁Cl) possesses two phenyl rings joined by a sigma bond, with a chloromethyl substituent at the meta-position of one ring. This configuration dictates the number and type of unique magnetic environments for both protons (¹H) and carbons (¹³C).

The numbering scheme used for assignment purposes is presented below. The presence of the C1-C1' bond restricts free rotation, and the meta-substitution renders all protons and carbons on the substituted ring (Ring A) chemically distinct. The unsubstituted ring (Ring B) has a higher degree of symmetry, with equivalence at the ortho (C-2'/C-6'), meta (C-3'/C-5'), and para (C-4') positions.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their neighboring protons (multiplicity), and the relative number of protons in each environment (integration).

Causality of Chemical Shifts

-

Aromatic Region (δ 7.0-8.0 ppm): Protons attached to the biphenyl scaffold reside in this region. Their precise chemical shifts are influenced by the anisotropic effect of the ring currents and the electronic nature of the substituent.[1] The unsubstituted phenyl ring (Ring B) will exhibit a pattern similar to biphenyl itself, while the protons on Ring A will be further influenced by the weak electron-withdrawing inductive effect of the chloromethyl group.

-

Benzylic Region (δ 4.5-5.0 ppm): The protons of the chloromethyl group (-CH₂Cl) are designated as benzylic. Their chemical shift is significantly downfield from typical alkyl protons (δ 0.9-1.8 ppm) due to two main factors: the anisotropic effect of the adjacent aromatic ring and the strong inductive electron-withdrawing effect of the chlorine atom.[2] Data for the analogous 4-(Chloromethyl)biphenyl shows this signal at approximately 4.61 ppm, providing a strong reference point.[3]

Predicted ¹H NMR Data

The following table summarizes the predicted spectral data for this compound in a standard deuterated solvent like CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

| ~7.60 - 7.50 | Multiplet (m) | 4H | H-2, H-6, H-2', H-6' | These protons are in the ortho positions relative to the inter-ring bond, experiencing significant deshielding. The pattern is complex due to overlapping signals from both rings. Data from 3-methylbiphenyl shows similar multiplets in this region.[4][5] |

| ~7.48 - 7.35 | Multiplet (m) | 4H | H-4, H-5, H-3', H-5' | These protons are further from the main substituents and other ring, resulting in a complex, overlapping multiplet. The pattern for H-3' and H-5' is often a triplet.[6] |

| ~7.34 - 7.25 | Multiplet (m) | 1H | H-4' | This para proton of the unsubstituted ring typically appears as a triplet and is often the most upfield of the aromatic signals.[6] |

| ~4.58 | Singlet (s) | 2H | H-7 (-CH₂Cl) | As a methylene group with no adjacent protons, this signal appears as a sharp singlet. Its downfield shift is characteristic of a benzylic chloride.[2][3] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. As proton-decoupled spectra are standard, each unique carbon typically appears as a single line.

Causality of Chemical Shifts

-

Aromatic Region (δ 125-145 ppm): All twelve sp²-hybridized carbons of the biphenyl system appear in this range. Quaternary carbons (those not bonded to hydrogen, i.e., C1, C3, C1') generally have weaker signals and are found further downfield. The chemical shifts are dictated by their position relative to the substituent and the other phenyl ring.[7][8]

-

Aliphatic Region (δ 45-50 ppm): The sp³-hybridized carbon of the chloromethyl group (C7) is found in this region. Its significant downfield shift from a typical methyl group (~21 ppm in 3-methylbiphenyl) is a direct result of the electronegative chlorine atom.[2][4]

Predicted ¹³C NMR Data

The table below details the predicted chemical shifts for the carbon atoms of this compound.

| Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |

| ~142.5 | C-1 | Quaternary carbon involved in the inter-ring bond, deshielded. |

| ~140.8 | C-1' | Quaternary carbon of the unsubstituted ring, similar to biphenyl (~141 ppm).[7] |

| ~138.9 | C-3 | Quaternary carbon attached to the electron-withdrawing -CH₂Cl group, causing a downfield shift. |

| ~129.5 | C-5 | |

| ~129.0 | C-3'/C-5' | These carbons in the unsubstituted ring are electronically similar to those in biphenyl.[8] |

| ~128.8 | C-6 | |

| ~128.0 | C-4' | |

| ~127.4 | C-2'/C-6' | |

| ~127.2 | C-2 | |

| ~125.5 | C-4 | |

| ~45.3 | C-7 (-CH₂Cl) | This benzylic carbon is strongly deshielded by the attached chlorine atom. The shift for benzyl chloride is ~46.3 ppm. |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is paramount for accurate structural elucidation. The following protocol is a self-validating system designed to ensure data integrity.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound. Causality: This mass provides an optimal concentration for strong signal-to-noise in a standard 5 mm NMR tube without causing solubility issues or signal broadening.

-

Transfer the solid to a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds, and its deuterium signal provides the field frequency lock. TMS serves as the internal standard, with its ¹H and ¹³C signals defined as 0.0 ppm.[9]

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

-

Instrument Setup & Calibration (400 MHz Spectrometer):

-

Insert the sample into the spectrometer's magnet.

-

Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp, symmetrical peaks and is typically automated. Causality: A homogeneous magnetic field across the sample volume is essential for high-resolution spectra.

-

-

¹H Spectrum Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 90° pulse angle.

-

Set the acquisition time to ~4 seconds and the relaxation delay to 2 seconds. Causality: This ensures that all protons have sufficient time to relax back to equilibrium between pulses, allowing for accurate integration.

-

Acquire 16 scans.

-

Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID).

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

-

¹³C Spectrum Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Set the spectral width to cover 0 to 220 ppm.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the acquisition time to ~1-2 seconds and the relaxation delay to 2 seconds.

-

Acquire 1024 scans or more. Causality: The low natural abundance and smaller gyromagnetic ratio of ¹³C require a significantly larger number of scans to achieve adequate signal-to-noise compared to ¹H NMR.

-

Process the data similarly to the ¹H spectrum, referencing the residual CDCl₃ signal (δ 77.16 ppm) or the TMS signal (δ 0.0 ppm).

-

Data Acquisition Workflow

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. web.pdx.edu [web.pdx.edu]

- 3. 4-(Chloromethyl)biphenyl(1667-11-4) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 3-Phenyltoluene(643-93-6) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Biphenyl(92-52-4) 13C NMR spectrum [chemicalbook.com]

- 9. emerypharma.com [emerypharma.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-(Chloromethyl)-1,1'-biphenyl

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(chloromethyl)-1,1'-biphenyl. As a crucial intermediate in various synthetic applications, including drug development, understanding its mass spectrometric behavior is paramount for its unambiguous identification and characterization. This document synthesizes fundamental principles of mass spectrometry with established fragmentation mechanisms of related chemical moieties, namely biphenyls and chlorinated aromatic compounds, to construct a comprehensive fragmentation pathway. The insights provided herein are intended for researchers, scientists, and professionals in analytical chemistry and drug development to aid in structural elucidation and purity assessment.

Introduction: The Significance of Structural Elucidation

This compound belongs to a class of aromatic compounds that serve as versatile building blocks in organic synthesis. The precise characterization of such molecules is a cornerstone of quality control and regulatory compliance in the pharmaceutical and chemical industries. Mass spectrometry, particularly with electron ionization (EI), is a powerful technique for elucidating molecular structures by analyzing the patterns of fragment ions produced from a parent molecule.[1] This guide explains the causal relationships behind the expected fragmentation of this compound, providing a predictive framework grounded in established chemical principles.

Core Principles of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, a sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[1][2] This process ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M•+).[1] The molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, breaking down into smaller charged ions and neutral radicals or molecules. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

Predicted Mass Spectrum and Molecular Ion

The molecular formula for this compound is C₁₃H₁₁Cl, with a monoisotopic molecular weight of 202.0549 g/mol . A key feature in the mass spectrum of a chlorinated compound is the isotopic signature of chlorine.[3] Natural chlorine consists of two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). Consequently, the molecular ion peak (M•+) will appear as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.

-

[M]•+ : The peak corresponding to the molecule containing ³⁵Cl will be observed at m/z 202.

-

[M+2]•+ : The peak for the molecule with ³⁷Cl will be at m/z 204, with an intensity about one-third of the m/z 202 peak.

The presence of the biphenyl aromatic system is expected to lend considerable stability to the molecular ion, likely resulting in a prominent M•+ peak in the spectrum.[4][5]

The Primary Fragmentation Pathway: Benzylic Cleavage

The most predictable and energetically favorable initial fragmentation step for this compound is the cleavage of the C-Cl bond. This is a classic example of benzylic cleavage, which is highly favored due to the formation of a resonance-stabilized carbocation.

Formation of the Biphenylmethyl Cation (m/z 167)

Upon ionization, the molecule will readily lose a chlorine radical (•Cl) to form the highly stable 3-phenylbenzyl cation.

[C₁₃H₁₁Cl]•+ → [C₁₃H₁₁]⁺ + •Cl

This fragment, the biphenylmethyl cation, is expected to be the base peak (the most intense peak) in the spectrum, with an m/z of 167. The stability of this cation is derived from the extensive delocalization of the positive charge across both aromatic rings and the methylene bridge. The mass spectrum of the isomeric 4-(chloromethyl)-1,1'-biphenyl confirms that the loss of chlorine to form the [M-Cl]⁺ ion at m/z 167 is the dominant fragmentation event.[6]

Secondary and Subsequent Fragmentation Mechanisms

Following the formation of the primary biphenylmethyl cation (m/z 167), a cascade of further fragmentations and rearrangements is anticipated, characteristic of aromatic hydrocarbons.

Rearrangement to Tropylium-like Structures

A common fragmentation pathway for benzyl-type cations is the rearrangement to a seven-membered aromatic tropylium ion or a related biphenyl-fused analogue.[7][8] This rearrangement further stabilizes the positive charge. While the classic tropylium ion is observed at m/z 91 for compounds like benzyl chloride, the biphenyl structure here leads to a more complex system.[9][10][11] However, subsequent fragmentations are consistent with the breakdown of a highly stable aromatic cationic system.

Fragmentation of the Biphenyl Core

The [C₁₃H₁₁]⁺ ion at m/z 167 is expected to undergo further fragmentation, mirroring patterns seen in the mass spectra of biphenyl and its derivatives.[12][13]

-

Loss of a Hydrogen Atom (m/z 166) and Acetylene (m/z 141) : The [C₁₃H₁₁]⁺ ion can lose a hydrogen atom to form an ion at m/z 166. Subsequent loss of an acetylene molecule (C₂H₂) from the aromatic rings is a common fragmentation route for polycyclic aromatic systems, which would lead to a fragment at m/z 141 ([C₁₁H₉]⁺).

-

Cleavage of the Biphenyl Bond : While the bond connecting the two phenyl rings is strong, fragmentation can lead to ions representative of the individual rings. The most prominent of these would be the phenyl cation ([C₆H₅]⁺) at m/z 77 .

-

Formation of the Phenylpropargyl Cation (m/z 115) : Further fragmentation of the biphenyl system can lead to smaller, stable aromatic ions. A peak at m/z 115 is plausible, corresponding to the phenylpropargyl cation ([C₉H₇]⁺), which is a common fragment in the spectra of substituted biphenyls and other polycyclic aromatic hydrocarbons.

Summary of Predicted Key Fragment Ions

The following table summarizes the expected key ions in the EI mass spectrum of this compound, their mass-to-charge ratios, and their proposed structures and origins.

| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway | Predicted Relative Intensity |

| 204 | [C₁₃H₁₁³⁷Cl]•+ | Molecular Ion (³⁷Cl Isotope) | Moderate |

| 202 | [C₁₃H₁₁³⁵Cl]•+ | Molecular Ion (³⁵Cl Isotope) | High |

| 167 | [C₁₃H₁₁]⁺ | Loss of •Cl from the molecular ion | Very High (Base Peak) |

| 166 | [C₁₃H₁₀]•+ | Loss of •H from the [M-Cl]⁺ ion | Moderate |

| 165 | [C₁₃H₉]⁺ | Loss of H₂ from the [M-Cl]⁺ ion | Moderate |

| 141 | [C₁₁H₉]⁺ | Loss of C₂H₂ from the m/z 167 ion | Low |

| 115 | [C₉H₇]⁺ | Fragmentation of the biphenyl rings | Low |

| 77 | [C₆H₅]⁺ | Cleavage of the biphenyl bond | Low to Moderate |

Experimental Protocol for EI-MS Analysis

To validate the predicted fragmentation pattern, the following general experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[2]

-

Sample Preparation : Dissolve a small quantity of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

-

GC Separation :

-

Injector : Set to 250 °C with a split injection mode.

-

Column : Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.

-

Oven Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometry Detection :

This self-validating system ensures that the compound is thermally stable enough for GC analysis and that the resulting mass spectrum is reproducible and comparable to library data.

Visualizing the Fragmentation Pathway

The logical flow of the primary fragmentation events can be visualized using the following diagram.

Caption: Primary fragmentation pathway of this compound under EI-MS.

Conclusion

The fragmentation pattern of this compound under electron ionization is predicted to be dominated by the facile loss of the chlorine radical to form a highly stable biphenylmethyl cation at m/z 167, which is expected to be the base peak. Subsequent fragmentations involving the loss of hydrogen and acetylene from this cation, along with cleavage to form the phenyl cation (m/z 77), provide further structural confirmation. The characteristic 3:1 isotopic pattern for the molecular ion at m/z 202 and 204 serves as an unambiguous indicator of the presence of a single chlorine atom. This detailed, predictive guide, grounded in the established fragmentation behavior of analogous structures, provides a robust framework for the identification and characterization of this important synthetic intermediate.

References

-

Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1970). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Li, X., Robertson, L. W., & Lehmler, H. J. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(5). [Link]

-

MassBank. (2008). Benzyl chloride Spectrum. [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 4-(chloromethyl)-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Benzyl chloride. NIST Chemistry WebBook. [Link]

- Unknown. (n.d.).

-

Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]

Sources

- 1. uni-saarland.de [uni-saarland.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 6. 1,1'-Biphenyl, 4-(chloromethyl)- [webbook.nist.gov]

- 7. youtube.com [youtube.com]

- 8. whitman.edu [whitman.edu]

- 9. Benzyl chloride(100-44-7) MS spectrum [chemicalbook.com]

- 10. massbank.eu [massbank.eu]

- 11. Benzyl chloride [webbook.nist.gov]

- 12. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 13. pubs.acs.org [pubs.acs.org]

- 14. web.uvic.ca [web.uvic.ca]

- 15. dioxin20xx.org [dioxin20xx.org]

Potential biological activities of 3-(Chloromethyl)-1,1'-biphenyl derivatives

An In-Depth Technical Guide to the Potential Biological Activities of 3-(Chloromethyl)-1,1'-biphenyl Derivatives

Introduction

The 1,1'-biphenyl scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its rigid, yet conformationally flexible, nature allows for precise spatial orientation of substituents to interact with biological targets. The introduction of a chloromethyl group at the 3-position of the biphenyl ring creates a versatile chemical intermediate. The benzylic chloride is a reactive electrophilic site, ideal for nucleophilic substitution reactions, enabling the synthesis of a diverse library of derivatives.[2] This guide provides a technical overview of the potential biological activities of this compound derivatives, with a primary focus on their anticancer and anti-inflammatory properties. We will explore underlying mechanisms of action, present detailed protocols for in vitro evaluation, and discuss the causal logic behind experimental design for researchers in drug discovery and development.

Section 1: The this compound Scaffold: A Versatile Synthetic Building Block

The synthetic utility of this compound stems from the distinct reactivity of its components. The biphenyl core is typically assembled via cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling, which efficiently joins two aryl fragments.[1][3] The key feature for derivatization is the chloromethyl group. This group acts as a potent electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles (e.g., amines, phenols, thiols) to introduce diverse functional groups and build molecular complexity. This straightforward reactivity allows for the systematic modification of the parent scaffold to probe structure-activity relationships (SAR) and optimize for desired biological effects.

Caption: Experimental workflow for a luminescence-based cell viability assay.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is a self-validating system for determining the cytotoxicity of synthesized this compound derivatives.

-

Cell Seeding:

-

Culture human cancer cells (e.g., MDA-MB-231 breast cancer, HCT116 colon cancer) under standard conditions. [4][5] * Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well opaque-walled plate suitable for luminescence.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of each biphenyl derivative in DMSO.

-

Perform serial dilutions of the compounds in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to the respective wells.

-

Incubate for an exposure time of 48 to 72 hours. [6]

-

-

Assay Procedure:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percent viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

-

Data Presentation: Cytotoxicity of Biphenyl Derivatives

| Compound ID | Derivative Structure (R-group) | Cancer Cell Line | IC₅₀ (µM) [4][7] |

| BPH-01 | -NH-pyrimidin-2-yl | MDA-MB-231 | 5.2 ± 0.4 |

| BPH-02 | -O-phenyl-COOH | MDA-MB-231 | 12.8 ± 1.1 |

| BPH-03 | -NH-pyrimidin-2-yl | HCT116 | 7.1 ± 0.6 |

| BPH-04 | -O-phenyl-COOH | HCT116 | 21.5 ± 2.3 |

Section 3: Anti-inflammatory Activities

Chronic inflammation is a key driver of numerous diseases, making the development of novel anti-inflammatory agents a research priority. Biphenyl derivatives have shown promise in this area, often by modulating key inflammatory signaling pathways. [8][9][10]

Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation. [11][12]It controls the expression of pro-inflammatory genes, including cytokines, chemokines, and the enzyme inducible nitric oxide synthase (iNOS). [13]In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκB. Pro-inflammatory stimuli (e.g., lipopolysaccharide, LPS) trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. [14]This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes. [13][15]Biphenyl derivatives may exert their anti-inflammatory effects by interfering with this cascade, for example, by inhibiting the IKK complex responsible for IκB phosphorylation.

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by biphenyl derivatives.

In Vitro Evaluation: Nitric Oxide Inhibition Assay

A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with LPS. [16]LPS activates the NF-κB pathway, leading to the upregulation of iNOS and subsequent production of large amounts of NO, a key inflammatory mediator. The Griess assay is a simple and reliable colorimetric method for quantifying nitrite (a stable breakdown product of NO) in the cell culture supernatant.

Experimental Protocol: Griess Assay for Nitric Oxide Production

-

Cell Culture:

-

Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM.

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

-

Compound Treatment:

-

Pre-treat the cells for 1-2 hours with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

-

Following pre-treatment, stimulate the cells with LPS (1 µg/mL) to induce inflammation. Do not add LPS to negative control wells.

-

Incubate the plate for another 24 hours.

-

-

Griess Assay:

-

After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature. A purple/magenta color will develop.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample from the standard curve.

-

Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

-

Data Presentation: Inhibition of NO Production

| Compound ID | Derivative Structure (R-group) | Concentration (µM) | % Inhibition of NO Production |

| BPH-01 | -NH-pyrimidin-2-yl | 10 | 65.4 ± 5.1 |

| BPH-02 | -O-phenyl-COOH | 10 | 25.8 ± 3.9 |

| BPH-01 | -NH-pyrimidin-2-yl | 25 | 88.2 ± 4.3 |

| BPH-02 | -O-phenyl-COOH | 25 | 45.1 ± 6.2 |

Section 4: Other Potential Biological Activities

The structural diversity achievable from the this compound scaffold suggests a broad range of other potential biological activities. The biphenyl moiety is present in compounds with reported:

-

Antimicrobial and Antifungal Activity: The lipophilic nature of the biphenyl core can facilitate interaction with microbial cell membranes. [17][18]* Antihypertensive Activity: Certain biphenyl derivatives, particularly those incorporating benzimidazole or tetrazole moieties, are known to act as angiotensin II receptor antagonists. [19][20]* Antiviral and Antidiabetic Activities: The biphenyl scaffold has been explored for a wide array of therapeutic applications, including antiviral and antidiabetic agents. [8][21]

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant potential for the development of new therapeutic agents. The reactive chloromethyl handle provides a straightforward entry point for creating diverse chemical libraries for biological screening. The evidence presented in this guide highlights the strong potential for these derivatives to act as both anticancer and anti-inflammatory agents, likely through mechanisms involving cytotoxicity, immune checkpoint modulation, and inhibition of the NF-κB signaling pathway.

Future work should focus on synthesizing and screening a broader range of derivatives to establish clear structure-activity relationships. Promising lead compounds identified through in vitro assays will require further investigation, including more detailed mechanistic studies (e.g., kinase profiling, western blots for signaling proteins), in vivo efficacy studies in relevant animal models, and comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their drug-like properties.

References

- In vitro assays and techniques utilized in anticancer drug discovery. PubMed.

- NF-κB: At the Borders of Autoimmunity and Inflamm

- The Nuclear Factor NF-κB Pathway in Inflamm

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.

- NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM.

- NF-kappaB Signaling Pathways in Neurological Inflamm

- NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.

- A Review on in-vitro Methods for Screening of Anticancer Drugs. Asian Journal of Pharmaceutical and Clinical Research.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLYL BIPHENYL DERIVATIVES AS AN ANTIHYPERTENSIVE AGENT. International Journal of Biology, Pharmacy and Allied Sciences.

- The Synthetic Versatility of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl: A Gateway to Novel Bioactive Compounds. Benchchem.

- Biological deeds of Biphenyl deriv

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.

- Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PubMed Central.

- Synthesis and Biological Evaluation of Benzimidazolyl Biphenyl Derivatives as Antihypertensive Agents. Semantic Scholar.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.

- A Comprehensive Technical Guide to 3-(Chloromethyl)-2-methyl-1,1'-biphenyl. Benchchem.

- Synthesis of biphenyl. PrepChem.com.

- Bis(chloromethyl)-1,1'-biphenyl: Synthesis Pathways and Industrial Significance. NINGBO INNO PHARMCHEM CO.,LTD.

- Study of Biological Activities and ADMET-Related Properties of Novel Chlorin

- Some biologically active biphenyl derivatives.

- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC - NIH.

- Synthesis and biological activity of biphenyl group derivatives.

- PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 p

- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI.

- Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evalu

- Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflamm

- Antitumor activity of new chemical compounds in triple negative mammary adenocarcinoma models. PMC - NIH.

- SYNTHESIS, CHARACTERIZATION AND INVITRO ANTI-INFLAMMATORY ACTIVITY OF 1-SUBSTITUTED BIPHENYL DERIVATIVES.

- The Role of 4,4'-Bis(chloromethyl)-1,1'-biphenyl in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central.

- Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. MDPI.

- Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. PMC - PubMed Central.

- The Role of Bis(chloromethyl)-1,1'-biphenyl in Modern Material Science. NINGBO INNO PHARMCHEM CO.,LTD.

- synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives.

- Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Deriv

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor | MDPI [mdpi.com]

- 5. Antitumor activity of new chemical compounds in triple negative mammary adenocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsdr.org [ijsdr.org]

- 9. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. purformhealth.com [purformhealth.com]

- 15. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 16. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijbpas.com [ijbpas.com]

- 20. Synthesis and Biological Evaluation of Benzimidazolyl Biphenyl Derivatives as Antihypertensive Agents | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

3-(Chloromethyl)-1,1'-biphenyl safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of 3-(Chloromethyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

This compound is a halogenated aromatic hydrocarbon. While its direct applications are specific, it belongs to a class of compounds often utilized as intermediates in organic synthesis. For instance, related isomers like 4,4'-Bis(chloromethyl)-1,1'-biphenyl are crucial in manufacturing fluorescent whitening agents and in the synthesis of novel antimicrobial and antifungal agents.[1][2] The presence of the chloromethyl group makes it a reactive building block, but also introduces specific hazards that necessitate rigorous handling protocols. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures required for the safe laboratory use of this compound. The information presented is synthesized from data on closely related isomers and analogous chemical structures, establishing a robust framework for risk mitigation.

Section 1: Hazard Identification and Toxicological Profile

The primary hazards associated with chloromethylated biphenyls involve irritation and potential corrosion to skin, eyes, and the respiratory tract. While a specific, comprehensive toxicological profile for the 3-isomer is not widely documented, the data from analogous compounds provides a strong basis for hazard assessment.

GHS Hazard Classification Summary

The following table summarizes the anticipated GHS classifications based on data for structurally similar compounds like 4-(Chloromethyl)biphenyl and 4,4'-Bis(chloromethyl)-1,1'-biphenyl.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[3][5] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[3][4] |

| Hazardous to the Aquatic Environment (Long-term) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |

Toxicological Insights:

-

Inhalation: Inhalation of dusts or aerosols is a primary exposure risk. The compound can cause significant irritation to the respiratory tract.[3][4] High concentrations or prolonged exposure may lead to more severe conditions like toxic pneumonitis (inflammation of the lungs).[5] Some highly irritating compounds can cause reactive airways dysfunction syndrome (RADS), an asthma-like condition that can persist long after exposure ceases.[3]

-

Dermal Contact: The compound is corrosive or irritating to the skin. The chloromethyl group can react with biological nucleophiles, leading to cellular damage. Prolonged contact may cause severe burns, and the substance may also act as a skin sensitizer, where repeated exposure can lead to an allergic reaction.[3][5]

-

Ocular Contact: Direct contact with the eyes will cause serious irritation and potentially severe, irreversible damage. It is classified as a lachrymator, a substance that irritates the eyes and causes tearing.[5]

-

Carcinogenicity: While data for this specific isomer is limited, related compounds such as bis(chloromethyl) ether are classified as known human carcinogens.[6][7][8] Given the structural alerts, it is prudent to handle this compound as a potential carcinogen and minimize exposure through all routes.

Section 2: Laboratory Safety and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls:

-